molecular formula C7H9ClFNO B1389896 5-Fluoro-2-methoxyaniline hydrochloride CAS No. 326-83-0

5-Fluoro-2-methoxyaniline hydrochloride

Cat. No. B1389896
CAS RN: 326-83-0
M. Wt: 177.6 g/mol
InChI Key: KZXVFYUNWRUFBB-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H9ClFNO . It has a molecular weight of 177.61 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxyaniline hydrochloride consists of 7 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom . The InChI code for this compound is 1S/C7H8FNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ullman Methoxylation : The study by Ragan et al. (2003) explores Ullman methoxylation in the presence of a 2,5-dimethylpyrrole-blocked aniline, which is a method relevant to the synthesis of compounds like 2-Fluoro-4-methoxyaniline (Ragan, Jones, Castaldi, Hill, & Makowski, 2003).
  • Antiviral Synthesis : Lewis et al. (1993) describe the synthesis of 5-Fluoro-4-tosyloxypentyl pivalate from 2-(fluoromethyl)tetrahydrofuran, a process involving 5-fluoro-2-methoxyaniline derivatives in the context of antiviral activity evaluation (Lewis, Mcmurry, & Clercq, 1993).
  • Pyridine Nucleosides Research : Nesnow and Heidelberger (1975) report on the isolation of 4-Amino-5-fluoro-2-pyridone, a product related to 5-fluoro-2-methoxyaniline, highlighting its relevance in the study of pyridine nucleosides (Nesnow & Heidelberger, 1975).

Applications in Medical Research

  • Alzheimer's Disease Research : Kepe et al. (2006) utilized a derivative of 5-Fluoro-2-methoxyaniline in the development of a molecular imaging probe for studying serotonin 1A receptors in Alzheimer's disease patients, demonstrating its application in neurological research (Kepe et al., 2006).

Fluorescence Studies and Sensing Applications

  • Fluorescence Quenching Studies : Geethanjali et al. (2015) investigated the fluorescence quenching of 4-fluoro-2-methoxyphenyl boronic acid, a derivative of 5-Fluoro-2-methoxyaniline, in the context of understanding its fluorescence properties and potential applications in sensing technologies (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Heterocyclic Chemistry

  • Synthesis of Hydroindolenones and Hydroquinolenones : Karam et al. (1999) describe the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones, a process that involves the use of 5-Fluoro-2-methoxyaniline derivatives, underscoring its significance in the field of heterocyclic chemistry (Karam, Martin, Jouannetaud, & Jacquesy, 1999).

Safety and Hazards

5-Fluoro-2-methoxyaniline hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

5-fluoro-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXVFYUNWRUFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673788
Record name 5-Fluoro-2-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxyaniline hydrochloride

CAS RN

326-83-0
Record name Benzenamine, 5-fluoro-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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